TG2 Inhibitory Potency of N-(3-Bromophenyl)acrylamide (IC50 = 25 nM) Compared to the Unsubstituted N-Phenylacrylamide (IC50 = 43,000 nM)
N-(3-Bromophenyl)acrylamide demonstrates a 1,720-fold improvement in human recombinant TG2 inhibitory potency (IC50 = 25 nM) compared to the unsubstituted N-phenylacrylamide (IC50 = 43,000 nM) in the same fluorescent transamidation assay [1]. This enhancement is attributed to the meta-bromo substituent optimizing hydrophobic interactions within the TG2 active site, directly validating the importance of the 3-bromophenyl group for target engagement.
| Evidence Dimension | Inhibitory potency against human recombinant TG2 |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | N-Phenylacrylamide (CAS 2210-24-4), IC50 = 43,000 nM (43 µM) |
| Quantified Difference | 1,720-fold more potent |
| Conditions | Fluorescent transamidation assay; ChEMBL assay ID CHEMBL_841030 & ABMole assay report |
Why This Matters
For TG2-targeted drug discovery programs, this 1,720-fold potency differential makes N-(3-bromophenyl)acrylamide a functionally distinct and irreplaceable chemical probe relative to the unsubstituted parent scaffold.
- [1] BindingDB Ki Summary: CHEMBL2091156. IC50 = 25 nM for inhibition of human recombinant TG2 by fluorescent transamidation assay. Citation: Prime, ME; Andersen, OA; Barker, JJ; et al. Accessed 2026-05-07. View Source
